

# A Comparative Review of the Physicochemical Properties of Cyclotetradecane

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## Compound of Interest

Compound Name: Cyclotetradecane

Cat. No.: B1198814

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the reported physical and chemical properties of **cyclotetradecane** (CAS No. 295-17-0), a saturated cycloalkane with the molecular formula  $C_{14}H_{28}$ . The information is intended for researchers, scientists, and professionals in drug development who may utilize **cyclotetradecane** as a reference compound, a building block in synthesis, or in studies involving macrocyclic compounds. This document summarizes quantitative data from various sources in structured tables and outlines detailed, representative experimental protocols for the determination of these properties.

## Physical and Chemical Properties

**Cyclotetradecane** is a white, waxy solid at room temperature. Its properties are influenced by its fourteen-membered ring structure, which is known to have low ring strain. The following tables summarize the key physicochemical properties of **cyclotetradecane** as reported in the literature.

Table 1: General and Physical Properties of **Cyclotetradecane**

Property	Value	Source
Molecular Formula	C <sub>14</sub> H <sub>28</sub>	--INVALID-LINK--[1]
Molecular Weight	196.37 g/mol	--INVALID-LINK--[1]
Physical Description	Solid	--INVALID-LINK--[1]
Melting Point	56.2 °C	--INVALID-LINK--[1], --INVALID-LINK--[2]
54-55 °C	--INVALID-LINK--[3]	
Boiling Point	280.00 to 281.00 °C @ 760.00 mm Hg (estimated)	--INVALID-LINK--[4]
131 °C @ 11 Torr	--INVALID-LINK--[3]	
Density	0.790±0.06 g/cm <sup>3</sup>	--INVALID-LINK--[3]
Water Solubility	0.01136 mg/L @ 25 °C (estimated)	--INVALID-LINK--[4]
Vapor Pressure	0.006000 mmHg @ 25.00 °C (estimated)	--INVALID-LINK--[4]
logP (o/w)	7.379 (estimated)	--INVALID-LINK--[4]

Table 2: Thermochemical Properties of **Cyclotetradecane**

Property	Value	Units	Method	Source
Enthalpy of Vaporization ( $\Delta_{\text{vap}}H^\circ$ )	65.3 $\pm$ 0.2	kJ/mol	N/A	--INVALID-LINK--[5]
Enthalpy of Sublimation ( $\Delta_{\text{sub}}H^\circ$ )	95.6	kJ/mol	CGC-DSC	--INVALID-LINK--[5]
132.9	kJ/mol	N/A	--INVALID-LINK--[5]	
Enthalpy of Fusion ( $\Delta_{\text{fus}}H$ )	28.7	kJ/mol	N/A	--INVALID-LINK--[5]

Table 3: Spectroscopic Data References for **Cyclotetradecane**

Spectroscopic Technique	Data Reference	Source
$^{13}\text{C}$ NMR	H. Fritz, E. Logemann Chem. Ber. 109, 1258(1976)	--INVALID-LINK--[1]
Mass Spectrometry (GC-MS)	NIST Mass Spectrometry Data Center	--INVALID-LINK--[1]
Infrared (IR) Spectra	SpectraBase	--INVALID-LINK--[1]
Gas Chromatography	Kovats Retention Index: 1673, 1677, 1669	--INVALID-LINK--[1], --INVALID-LINK--[6]

## Experimental Protocols

While the precise experimental conditions for each reported value in the tables are not always detailed in the cited databases, this section provides comprehensive, representative protocols for the determination of the key physicochemical properties of a solid organic compound like **cyclotetradecane**.

## Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: A small amount of dry **cyclotetradecane** is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.
- Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The sample is heated at a moderate rate until the temperature is about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.
- Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2°C).

## Boiling Point Determination (at reduced pressure)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For high molecular weight compounds that may decompose at their atmospheric boiling point, the determination is often performed under reduced pressure.

Apparatus:

- Distillation apparatus (e.g., Hickman still or short-path distillation apparatus)
- Round-bottom flask
- Condenser
- Thermometer
- Vacuum pump
- Manometer

Procedure:

- Setup: A small amount of **cyclotetradecane** (a few milliliters) is placed in the distillation flask along with a boiling chip or a magnetic stir bar. The apparatus is assembled for vacuum distillation.
- Evacuation: The system is evacuated to the desired pressure, which is monitored with a manometer.
- Heating: The flask is heated gently. The temperature is slowly increased until the liquid begins to boil and a ring of refluxing condensate is observed on the walls of the apparatus.
- Data Recording: The temperature of the vapor is recorded when the distillation rate is steady. This temperature, along with the corresponding pressure, is the boiling point at that reduced pressure.

## Density Determination of a Solid

Principle: The density of a solid can be determined by measuring its mass and volume. The displacement method is commonly used for irregularly shaped solids.

Apparatus:

- Analytical balance
- Graduated cylinder or pycnometer

- A liquid in which the solid is insoluble (e.g., water with a surfactant, or another non-solvent)

Procedure:

- Mass Measurement: The mass of a sample of **cyclotetradecane** is accurately measured using an analytical balance.
- Volume Measurement by Displacement: A known volume of the non-solvent liquid is placed in a graduated cylinder. The initial volume is recorded. The weighed solid sample is then carefully submerged in the liquid. The new volume is recorded. The difference between the final and initial volumes gives the volume of the solid.
- Calculation: The density is calculated by dividing the mass of the sample by its volume.

## Water Solubility Determination

Principle: For hydrophobic compounds with low water solubility, methods like the slow-stir or column elution are employed to achieve saturation without forming a colloidal suspension.

Apparatus:

- Stirring plate with a magnetic stirrer
- Glass vessel with a stopcock at the bottom
- Analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)
- Centrifuge

Procedure (Slow-Stir Method):

- Equilibration: An excess amount of **cyclotetradecane** is added to a known volume of purified water in a sealed glass vessel. The mixture is stirred slowly for an extended period (24-72 hours) at a constant temperature to allow the system to reach equilibrium.
- Phase Separation: The stirring is stopped, and the mixture is allowed to stand to allow the excess solid to settle. A sample of the aqueous phase is carefully withdrawn. To ensure no

suspended microcrystals are present, the sample is centrifuged.

- Quantification: The concentration of **cyclotetradecane** in the aqueous sample is determined using a sensitive analytical technique such as GC-MS after extraction into an organic solvent.
- Calculation: The measured concentration represents the water solubility of **cyclotetradecane** at that temperature.

## Spectroscopic Characterization

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. For **cyclotetradecane**,  $^1\text{H}$  and  $^{13}\text{C}$  NMR are most relevant.

Sample Preparation: A few milligrams of **cyclotetradecane** are dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube.

$^1\text{H}$  NMR Spectroscopy:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Expected Spectrum: Due to the high symmetry of the **cyclotetradecane** molecule, a single sharp peak is expected in the  $^1\text{H}$  NMR spectrum, corresponding to the chemically equivalent methylene ( $\text{CH}_2$ ) protons.<sup>[7]</sup> The chemical shift would be in the typical alkane region (around 1.3-1.4 ppm).

$^{13}\text{C}$  NMR Spectroscopy:

- Instrument: A high-field NMR spectrometer.
- Expected Spectrum: Similar to the  $^1\text{H}$  NMR, a single peak is expected in the proton-decoupled  $^{13}\text{C}$  NMR spectrum, corresponding to the equivalent methylene carbons.<sup>[7]</sup>

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds.

Sample Preparation:

- **KBr Pellet:** A small amount of **cyclotetradecane** is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
- **Nujol Mull:** The sample is ground with a drop of Nujol (mineral oil) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).

**Data Acquisition:** The sample is placed in the beam of an FTIR spectrometer, and the spectrum is recorded. The spectrum of **cyclotetradecane** is expected to show characteristic C-H stretching vibrations (around 2850-2960  $\text{cm}^{-1}$ ) and C-H bending vibrations (around 1465  $\text{cm}^{-1}$ ).

**Principle:** Mass spectrometry measures the mass-to-charge ratio ( $m/z$ ) of ions. It provides information about the molecular weight and fragmentation pattern of a molecule.

**Instrumentation:** Typically performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

**Procedure:**

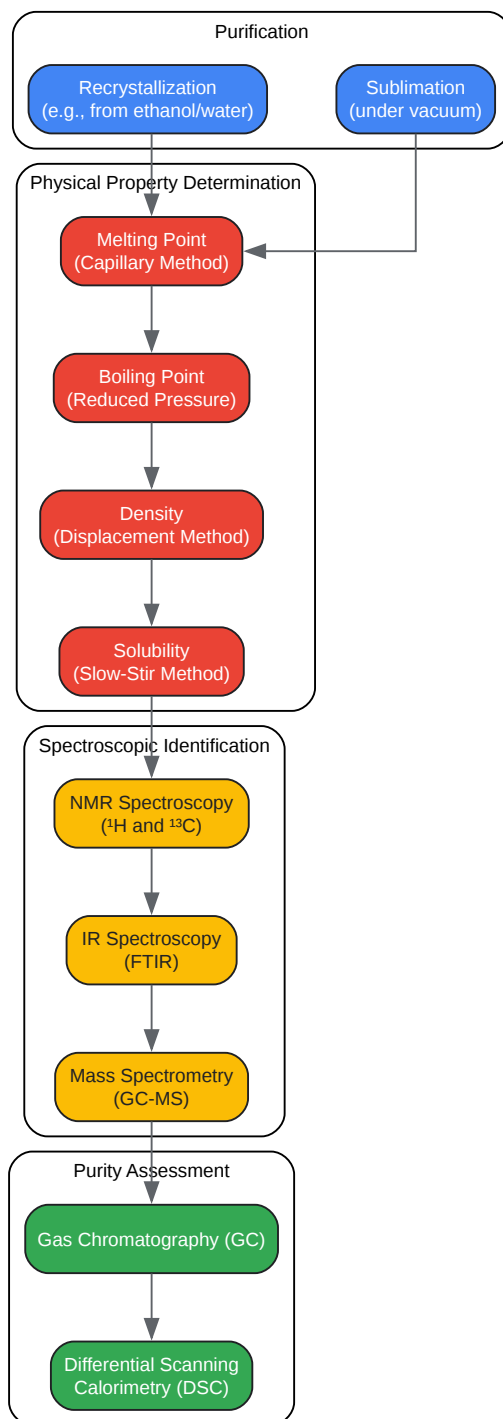
- **Sample Introduction:** A dilute solution of **cyclotetradecane** in a volatile solvent is injected into the GC. The **cyclotetradecane** is separated from the solvent and any impurities on the GC column.
- **Ionization:** As **cyclotetradecane** elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).
- **Mass Analysis:** The resulting molecular ion and fragment ions are separated by the mass analyzer based on their  $m/z$  ratio, and a mass spectrum is generated.
- **Expected Spectrum:** The mass spectrum of **cyclotetradecane** will show a molecular ion peak  $[M]^+$  at  $m/z = 196$ . The fragmentation pattern of cycloalkanes often involves the loss of small neutral molecules like ethene ( $\text{C}_2\text{H}_4$ ), leading to characteristic fragment ions.<sup>[7]</sup>

## Visualizations

## Workflow for Physicochemical Characterization of Cyclotetradecane



The following diagram illustrates a logical workflow for the purification and characterization of a cycloalkane like **cyclotetradecane**.



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Caption: Workflow for the purification and characterization of **cyclotetradecane**.

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